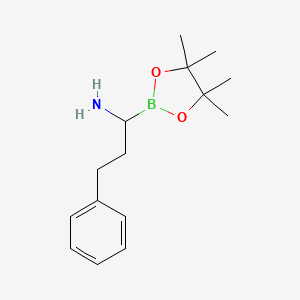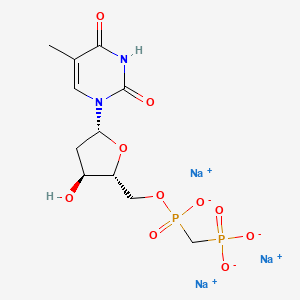
Thymidine-5'-O-(alpha,beta-methylene)diphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is a derivative of thymidine diphosphate. It is known for its role as an inhibitor of thymidine kinase, an enzyme involved in the phosphorylation of thymidine . This compound is hydrolytically stable and has been used in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of thymidine with a phosphonomethylating agent under controlled conditions to introduce the methylene diphosphate group . The reaction conditions often include the use of solvents like water and specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) primarily undergoes substitution reactions due to the presence of the methylene diphosphate group . It is also involved in phosphorylation reactions, where it acts as a substrate or inhibitor .
Common Reagents and Conditions
Common reagents used in reactions involving thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) include nucleophiles, bases, and specific enzymes like thymidine kinase . The reactions are typically carried out under aqueous conditions with controlled pH and temperature .
Major Products Formed
The major products formed from reactions involving thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) include phosphorylated nucleotides and other modified nucleosides .
Scientific Research Applications
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) exerts its effects by inhibiting thymidine kinase, an enzyme that phosphorylates thymidine to thymidine monophosphate . This inhibition disrupts the synthesis of thymidine triphosphate, a crucial component of DNA synthesis . The compound targets the active site of thymidine kinase, preventing the enzyme from catalyzing the phosphorylation reaction .
Comparison with Similar Compounds
Similar Compounds
- Thymidine diphosphate
- Thymidine triphosphate
- 2’-Deoxythymidine 5’-triphosphate
Uniqueness
Thymidine-5’-O-(alpha,beta-methylene)diphosphate (sodium salt) is unique due to its hydrolytic stability and its ability to act as a non-cleavable substrate for DNA polymerase . This makes it particularly useful in studies involving DNA synthesis and repair, where stability and specificity are crucial .
Properties
Molecular Formula |
C11H15N2Na3O10P2 |
|---|---|
Molecular Weight |
466.16 g/mol |
IUPAC Name |
trisodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/C11H18N2O10P2.3Na/c1-6-3-13(11(16)12-10(6)15)9-2-7(14)8(23-9)4-22-25(20,21)5-24(17,18)19;;;/h3,7-9,14H,2,4-5H2,1H3,(H,20,21)(H,12,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t7-,8+,9+;;;/m0.../s1 |
InChI Key |
XRFXVMZGXVGIMM-JUQWFZSASA-K |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



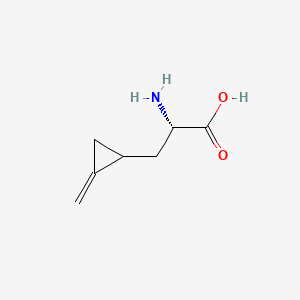

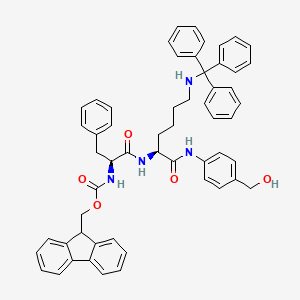
![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
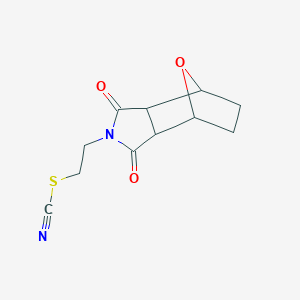

![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)

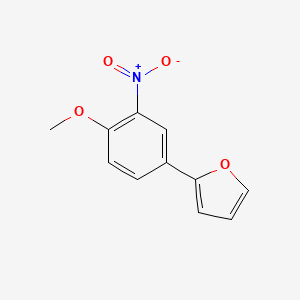
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

